Cas no 30186-42-6 (1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde)

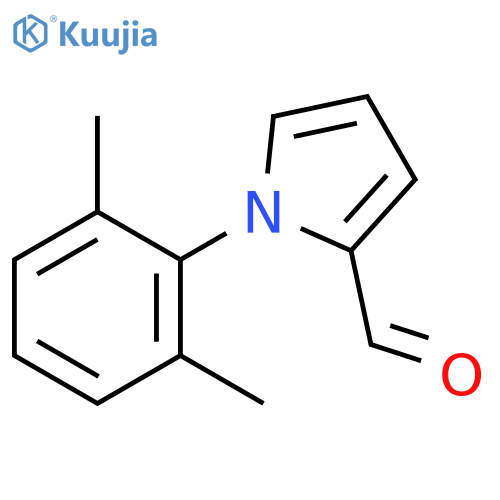

30186-42-6 structure

商品名:1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

CAS番号:30186-42-6

MF:C13H13NO

メガワット:199.248423337936

CID:5195025

1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-(2,6-dimethylphenyl)pyrrole-2-carbaldehyde

- 1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

-

- インチ: 1S/C13H13NO/c1-10-5-3-6-11(2)13(10)14-8-4-7-12(14)9-15/h3-9H,1-2H3

- InChIKey: IXTDGHYGOQZUFF-UHFFFAOYSA-N

- ほほえんだ: N1(C2=C(C)C=CC=C2C)C=CC=C1C=O

1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM516501-1g |

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde |

30186-42-6 | 98% | 1g |

$*** | 2023-03-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188228-10g |

1-(2,6-Dimethylphenyl)-1h-pyrrole-2-carbaldehyde |

30186-42-6 | 98% | 10g |

¥23641.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188228-500mg |

1-(2,6-Dimethylphenyl)-1h-pyrrole-2-carbaldehyde |

30186-42-6 | 98% | 500mg |

¥3151.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2510-1G |

1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde |

30186-42-6 | 95% | 1g |

¥ 3,940.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2510-10G |

1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde |

30186-42-6 | 95% | 10g |

¥ 19,701.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188228-100mg |

1-(2,6-Dimethylphenyl)-1h-pyrrole-2-carbaldehyde |

30186-42-6 | 98% | 100mg |

¥1386.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD624607-1g |

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde |

30186-42-6 | 98% | 1g |

¥6041.0 | 2023-03-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188228-5g |

1-(2,6-Dimethylphenyl)-1h-pyrrole-2-carbaldehyde |

30186-42-6 | 98% | 5g |

¥17730.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2510-100MG |

1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde |

30186-42-6 | 95% | 100MG |

¥ 990.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188228-250mg |

1-(2,6-Dimethylphenyl)-1h-pyrrole-2-carbaldehyde |

30186-42-6 | 98% | 250mg |

¥2050.00 | 2024-08-09 |

1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

30186-42-6 (1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:30186-42-6)1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):792.0